2-Cyclopropyl-2-phenylpropanal

Description

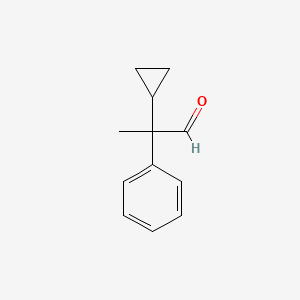

Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-cyclopropyl-2-phenylpropanal |

InChI |

InChI=1S/C12H14O/c1-12(9-13,11-7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

QXOAVOZYPUABDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)(C1CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropyl 2 Phenylpropanal and Analogues

Stereoselective and Enantioselective Synthesis

The creation of the sterically congested quaternary stereocenter in 2-cyclopropyl-2-phenylpropanal with high stereocontrol requires sophisticated synthetic strategies. Research has primarily focused on asymmetric transformations that utilize chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. rsc.orgnih.govthieme-connect.de

Chiral Catalyst Development and Ligand Design for Asymmetric Transformations

The development of chiral catalysts and ligands is central to the advancement of asymmetric synthesis. nih.gov These catalysts create a chiral environment that influences the trajectory of the reacting molecules, leading to the preferential formation of one enantiomer over the other.

Chiral Lewis acid catalysis is a powerful tool for enantioselective bond formation. By coordinating to a substrate, a chiral Lewis acid can effectively shield one face of the molecule, directing the attack of a nucleophile to the opposite face. In the context of synthesizing α-aryl-α-cyclopropyl aldehydes, a chiral Lewis acid could be employed to catalyze the addition of a cyclopropyl (B3062369) nucleophile to a phenyl-substituted α,β-unsaturated aldehyde or a related precursor. While specific examples for this compound are not extensively documented, the principle has been applied to similar transformations, such as the enantioselective cyclopropanation of α,β-unsaturated oxindoles using a chiral N,N'-dioxide-scandium(III) catalyst, which yields spirocyclopropane-oxindoles with high enantioselectivity. researchgate.net The development of Lewis acid catalysts that can effectively control the stereochemistry of reactions involving sterically demanding cyclopropyl groups remains an active area of research.

Organocatalysis has emerged as a complementary approach to metal-based catalysis, utilizing small organic molecules to catalyze asymmetric transformations. scienceopen.comscienceopen.com For the synthesis of chiral cyclopropanes, organocatalytic cascade Michael-alkylation reactions have been developed. For instance, the reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, can produce highly functionalized cyclopropanes with excellent enantio- and diastereoselectivities. organic-chemistry.org This methodology could potentially be adapted for the synthesis of this compound analogues. Another organocatalytic approach involves the desymmetrization of meso-cyclopropyl carbaldehydes through a ring-opening 1,3-chlorochalcogenation, which proceeds with moderate to high diastereo- and enantioselectivities. researchgate.net

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers the advantages of high selectivity and environmentally friendly reaction conditions. nih.govnih.govacs.org Engineered enzymes, such as myoglobin-based catalysts and globins, have been successfully used for the highly stereoselective synthesis of various cyclopropanes, including fluorinated derivatives and precursors to pharmaceuticals like ticagrelor. nih.govresearchgate.net These biocatalysts can achieve excellent diastereomeric and enantiomeric ratios, often surpassing what is achievable with traditional chemical catalysts. nih.gov For example, an engineered 4-oxalocrotonate tautomerase has been shown to catalyze the enantioselective synthesis of cyclopropanes with up to 99:1 enantiomeric ratio (e.r.) and >25:1 diastereomeric ratio (d.r.). nih.gov

Table 1: Examples of Organocatalytic and Biocatalytic Cyclopropanation

| Catalyst Type | Reaction | Substrates | Catalyst/Enzyme | Selectivity |

|---|---|---|---|---|

| Organocatalysis | Cascade Michael-alkylation | α,β-Unsaturated aldehydes, bromomalonates | Chiral diphenylprolinol TMS ether | High enantio- and diastereoselectivities organic-chemistry.org |

| Biocatalysis | Asymmetric cyclopropanation | α,β-Unsaturated aldehydes, diethyl 2-chloromalonate | Engineered 4-oxalocrotonate tautomerase | e.r. up to 99:1, d.r. up to >25:1 nih.gov |

e.r. = enantiomeric ratio; d.r. = diastereomeric ratio; e.e. = enantiomeric excess

Transition metals like rhodium, palladium, and nickel are widely used in catalysis due to their ability to activate a broad range of substrates and facilitate various bond formations. thieme-connect.de

Rhodium (Rh): Rhodium catalysts are particularly effective for the asymmetric hydroformylation of alkenes, which could be a potential route to this compound from a suitable cyclopropyl-substituted styrene (B11656) derivative. Mechanistic studies on the Rh-catalyzed hydroformylation of cyclopropyl-functionalized trisubstituted alkenes have provided insights into the origin of regio- and enantioselectivity. nih.gov

Palladium (Pd): Palladium-catalyzed reactions are versatile for C-C bond formation. acs.org For instance, the palladium-catalyzed asymmetric allylic alkylation of enolates is a known method for synthesizing α-tertiary hydroxyaldehydes with excellent yield and enantioselectivity. nih.gov This strategy could potentially be adapted to introduce the cyclopropyl group. Palladium catalysts have also been used in the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. researchgate.netrsc.org Additionally, palladium-catalyzed cyclization of allenes has been developed to produce a variety of cyclic compounds. acs.org

Nickel (Ni): Nickel catalysts have been employed in the enantioselective cyclopropanation of alkenes. researchgate.net For example, a chiral nickel(II) complex has been used to catalyze the reaction of 3-alkenyl-oxindoles with a phenyliodonium (B1259483) ylide to afford spirocyclopropane-oxindoles in excellent yields and stereoselectivities. researchgate.net The development of nickel-catalyzed enantioselective carbonylative coupling reactions also presents a potential pathway to chiral carbonyl-containing compounds. acs.org

Substrate Scope and Limitations in Asymmetric Synthesis

The success of an asymmetric synthetic method is often determined by its substrate scope—the range of different starting materials that can be effectively transformed. Many catalytic enantioselective reactions are sensitive to the structure of the substrate, with aryl-substituted substrates often being well-tolerated while aliphatic ones may give lower selectivities. ethz.ch

In the context of synthesizing this compound analogues, the electronic and steric properties of substituents on both the phenyl ring and the cyclopropyl group can significantly influence the reaction's efficiency and stereoselectivity. For example, in organocatalytic cascade reactions, a broad scope of α,β-unsaturated aldehydes and bromomalonates, including those with electron-rich, electron-deficient, and aliphatic groups, have been shown to be effective. organic-chemistry.org However, in some transition metal-catalyzed reactions, sterically hindered substrates may lead to lower yields. rsc.org

Limitations in asymmetric synthesis can include catalyst deactivation, the need for expensive or difficult-to-prepare chiral ligands, and challenges in achieving high stereoselectivity for all desired substrates. rsc.org For instance, while biocatalysis offers high selectivity, the enzyme's substrate specificity might limit its broad applicability without further protein engineering. nih.gov

Mechanistic Insights into Stereocontrol

Understanding the mechanism by which stereocontrol is achieved is crucial for the rational design of new and improved catalysts and reactions. rsc.orgnih.gov For many asymmetric transformations, the stereochemical outcome is determined in a key bond-forming step where the chiral catalyst creates a well-defined three-dimensional environment around the substrate.

In Lewis acid catalysis, the geometry of the catalyst-substrate complex dictates the facial selectivity of the nucleophilic attack. For organocatalysis involving iminium ion intermediates, the catalyst controls the conformation of the intermediate, thereby directing the approach of the nucleophile. organic-chemistry.org

In transition metal-catalyzed reactions, the structure of the chiral ligand bound to the metal center is paramount. For example, in Rh-catalyzed asymmetric hydroformylation, density functional theory (DFT) calculations have shown that the regio- and enantioselectivities originate from the irreversible alkene insertion step, with a significant energetic preference for the transition state leading to the major enantiomer. nih.gov Similarly, in palladium-catalyzed allylic alkylation, the chiral ligand controls both the regioselectivity and the enantioselectivity of the transformation. nih.gov

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the study of reaction intermediates, and computational modeling to elucidate the key transition states and intermediates that govern the stereochemical outcome. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Enantioselectivity Origin

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and predicting the stereochemical outcomes of chemical reactions, including those that form chiral cyclopropanes. researchgate.net Computational studies are instrumental in understanding the origin of enantioselectivity in organocatalytic cyclopropanation reactions. rsc.org

In the context of synthesizing cyclopropane (B1198618) rings, such as the one in this compound, organocatalysis has proven to be a particularly effective strategy. rsc.org For instance, the reaction of sulfur ylides with α,β-unsaturated carbonyl compounds can be efficiently catalyzed by amino acids like (S)-indoline-2-carboxylic acid. rsc.org DFT calculations have been employed to investigate the mechanism of such reactions. One proposed mechanism, termed directed electrostatic activation (DEA), suggests that an interaction between the negatively charged carboxylate group of the catalyst and the positively charged thionium (B1214772) moiety of the ylide reduces the activation energy, thereby increasing the reaction rate. rsc.org

Computational methods, specifically using the B3LYP+GD3BJ/Def2-TZVPP level of theory with a chloroform (B151607) solvent model, have also been used to assign the relative stereochemistries of cyclopropane products by calculating NMR coupling constants and comparing them with experimental values. ic.ac.uk This approach provides a robust confirmation of the stereochemical assignments made through empirical methods like the Karplus or Bothner-By relationships. ic.ac.uk

Transition State Analysis

The stereochemical outcome of a chemical reaction is often determined at the transition state, the highest energy point along the reaction coordinate. A detailed analysis of the transition state structures can, therefore, provide valuable insights into the factors governing selectivity. For the synthesis of cyclopropanes, various transition state models have been proposed and computationally investigated.

In enantioselective cyclopropanation reactions, the formation of specific stereoisomers can be rationalized by analyzing the energies of the competing transition states leading to different products. For example, in the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds, the diastereoselectivity is determined during the coordination of the alkene to the rhodium-carbenoid intermediate. researchgate.net Unfavorable steric interactions in the transition state leading to the trans product can explain the preference for the cis isomer. researchgate.net

Similarly, in organocatalytic cyclopropanations, transition state models are crucial for understanding enantioselectivity. ic.ac.uk The catalyst and substrates can assemble in various ways, and the lowest energy transition state will be the one that predominantly leads to the product. Computational studies can identify these low-energy transition states and the non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize or destabilize them. rsc.org

Multicomponent Reaction (MCR) Strategies for Cyclopropyl-containing Aldehydes

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. numberanalytics.comfrontiersin.org This approach offers significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the ability to generate molecular diversity quickly. numberanalytics.comnih.gov

One-Pot Synthetic Protocols

Several well-known MCRs, such as the Ugi and Passerini reactions, can be adapted for the synthesis of complex molecules, including those containing cyclopropyl moieties. numberanalytics.comnih.gov For instance, the Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form an α-amino amide. numberanalytics.comnih.gov By using a cyclopropyl-containing starting material, such as cyclopropyl isocyanide, it is possible to incorporate this functional group into the final product. acs.org

The development of new MCRs is an active area of research, and these reactions are often discovered and optimized to produce specific classes of compounds with high efficiency and selectivity. frontiersin.org

Step-Economy and Efficiency Considerations

The concepts of step-economy and atom economy are central to the principles of green chemistry and are key advantages of MCRs. nih.govnih.gov Step-economy refers to the reduction in the number of synthetic steps required to produce a target molecule, while atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. nih.gov

The efficiency of MCRs can be further enhanced by the use of catalysts, which can promote the desired reactions and control the selectivity. nih.gov Both metal-based and organocatalysts have been successfully employed in MCRs to achieve high yields and stereoselectivities. frontiersin.org The choice of solvent can also play a crucial role in the outcome of an MCR, with polar solvents often favoring stepwise mechanisms involving ionic intermediates. nih.gov

Rearrangement-Based Synthetic Approaches

Rearrangement reactions provide a powerful means to construct complex molecular architectures from simpler starting materials. In the context of cyclopropane chemistry, rearrangement-based approaches can be used to synthesize a variety of cyclic and acyclic compounds.

Acid-Catalyzed Isomerizations and Product Distribution

The vinylcyclopropane (B126155) rearrangement is a well-studied ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org This transformation can be initiated thermally, photochemically, or by using acid catalysts. researchgate.net The reaction mechanism can be complex, with evidence supporting both concerted, pericyclic pathways and stepwise, diradical intermediates, depending on the specific substrate and reaction conditions. wikipedia.org

Acid catalysis can facilitate the isomerization of cyclopropyl carbonyl compounds. dntb.gov.ua For example, the treatment of cyclopropyl ketones with an acid can lead to ring-opening and subsequent cyclization to form different ring systems. The product distribution in these reactions is highly dependent on the structure of the starting material and the reaction conditions.

The presence of cation-stabilizing groups on the cyclopropane ring can significantly influence the course of acid-catalyzed rearrangements. For instance, α-heteroatom-substituted cyclopropyl ketones can undergo cyclization under mild catalytic conditions. researchgate.net The regioselectivity of these reactions, i.e., which bonds are broken and formed, is a key consideration in designing a synthetic route based on this type of rearrangement.

Computational studies can be used to predict the product distribution in these reactions by calculating the energies of the various possible intermediates and transition states. wikipedia.org These calculations can help to rationalize the observed product ratios and guide the development of new synthetic methods based on these rearrangements.

Metal-Catalyzed Rearrangements

Metal-catalyzed rearrangements offer powerful pathways to complex molecular architectures from simpler, often strained, precursors. In the context of synthesizing cyclopropyl-containing aldehydes, these reactions can involve the expansion or rearrangement of existing ring systems, driven by the relief of ring strain and the formation of thermodynamically more stable products. Gold and rhodium catalysts have proven particularly effective in mediating such transformations.

Gold(I) catalysts, for instance, are known to activate alkynes, rendering them susceptible to nucleophilic attack. This can initiate a cascade of reactions, especially in substrates containing both alkyne and cyclopropane functionalities. The reaction of 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles, catalyzed by a gold(I) complex, leads to the formation of highly substituted furans. organic-chemistry.org This transformation proceeds through a cyclopropyl gold(I) carbene-like intermediate. acs.orgacs.org The initial step involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the carbonyl oxygen, leading to a ring-expansion cascade. acs.org Similarly, gold(I) catalysis can induce acs.orgacs.org-sigmatropic rearrangements, such as the propargyl Claisen rearrangement, to furnish homoallenic alcohols from propargyl vinyl ethers with high stereoselectivity. organic-chemistry.org Mechanistic studies using cyclopropane probes have provided evidence for the involvement of cationic intermediates in these gold-catalyzed rearrangements. nih.gov

Rhodium catalysts are also instrumental in mediating rearrangements involving cyclopropanes. For example, rhodium(I) can catalyze the carbonylation of cyclopropyl-substituted propargyl esters. This process involves a tandem 1,3-acyloxy migration and a [5+1] cycloaddition with carbon monoxide to yield highly functionalized cyclohexenones. nih.gov Rhodium-catalyzed [5 + 1 + 2] cycloadditions of yne-vinylcyclopropenes with carbon monoxide have also been developed for the synthesis of eight-membered carbocycles. acs.org Furthermore, rhodium-catalyzed enantioconvergent rearrangements of racemic vinylcyclopropanes can produce a variety of chiral cyclopentenes. chemrxiv.org These methods highlight the versatility of transition metals in orchestrating complex bond reorganizations to construct valuable molecular scaffolds.

Table 1: Examples of Metal-Catalyzed Rearrangements of Cyclopropane Derivatives

| Catalyst | Substrate | Product Type | Reference |

| Gold(I) complexes | 1-(1-Alkynyl)-cyclopropyl ketones | Highly substituted furans | organic-chemistry.org |

| [(Ph₃PAu)₃O]BF₄ | Propargyl vinyl ethers | Homoallenic alcohols | organic-chemistry.org |

| Rhodium(I) complexes | Cyclopropyl substituted propargyl esters | Functionalized cyclohexenones | nih.gov |

| Rhodium(I) complexes | Yne-vinylcyclopropenes and CO | Eight-membered carbocycles | acs.org |

| Rhodium complexes | Racemic vinyl gem-difluorocyclopropanes | Chiral cyclopentenes | chemrxiv.org |

Cyclopropanation Strategies

The direct formation of the cyclopropane ring is a cornerstone in the synthesis of this compound and its analogues. Various cyclopropanation methods have been developed, each with its own advantages regarding substrate scope, stereoselectivity, and functional group tolerance. wikipedia.org

The Simmons-Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes. tcichemicals.comresearchgate.net It typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene in a concerted, stereospecific manner. wikipedia.org This means the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org Modifications to the original procedure, such as the use of diethylzinc (B1219324) (Furukawa modification), can enhance the reactivity of the system. tcichemicals.comwikipedia.org The Simmons-Smith reaction is compatible with a wide array of functional groups and can be directed by proximal hydroxyl groups to control the stereochemical outcome. researchgate.netorganic-chemistry.org

The Johnson-Corey-Chaykovsky reaction provides another powerful route to cyclopropanes, particularly from α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which undergoes a 1,4-conjugate addition to the enone, followed by an intramolecular ring closure to form the cyclopropane ring. organic-chemistry.orgadichemistry.com The reaction is generally diastereoselective, favoring the formation of the trans-substituted cyclopropane. wikipedia.orgadichemistry.com

Other methods for cyclopropanation include the use of diazo compounds, which can react with alkenes to form pyrazolines that subsequently eliminate nitrogen to yield cyclopropanes. wikipedia.org This can be achieved thermally, photochemically, or through metal catalysis, with rhodium(II) complexes being particularly effective for reactions involving donor-acceptor carbenes. wikipedia.org

Access to Cyclopropyl-containing Aldehyde Precursors

The synthesis of the target aldehyde often begins with the construction of a suitable cyclopropyl precursor that already bears or can be readily converted to the aldehyde functionality. A common strategy involves the cyclopropanation of an appropriate alkene followed by functional group manipulation.

For instance, the synthesis of 2-phenylcyclopropane-1-carbaldehyde, a close analogue of the target compound, can be achieved through the cyclopropanation of a styrene derivative. smolecule.com A general approach could involve the Wittig reaction of a benzaldehyde (B42025) with an appropriate phosphonium (B103445) ylide to generate a substituted styrene, which is then subjected to a cyclopropanation reaction like the Simmons-Smith reaction. youtube.com

Another route involves starting with trans-cinnamic acid, which can be converted to (±)-trans-2-phenylcyclopropane carboxylic acid. researchgate.net This carboxylic acid can then be reduced to the corresponding alcohol, which is subsequently oxidized to the desired aldehyde. This multi-step sequence provides a reliable method for accessing cyclopropyl aldehydes from readily available starting materials.

The Corey-Chaykovsky reaction can also be employed to synthesize cyclopropyl ketones from chalcones (1,3-diaryl-2-propen-1-ones), which can serve as precursors to the desired aldehydes. For example, 2-hydroxychalcones can be cyclopropanated to yield 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov These cyclopropyl ketones could then potentially be converted to the corresponding aldehydes through various synthetic transformations.

Table 2: Strategies for Accessing Cyclopropyl-containing Aldehyde Precursors

| Starting Material | Key Reaction(s) | Precursor Type | Reference |

| Styrene derivative | Cyclopropanation | 2-Phenylcyclopropane derivative | smolecule.com |

| Benzaldehyde | Wittig reaction, Simmons-Smith cyclopropanation | Cyclopropyl aldehyde | youtube.com |

| trans-Cinnamic acid | Cyclopropanation, Reduction, Oxidation | 2-Phenylcyclopropane carboxylic acid/aldehyde | researchgate.net |

| 2-Hydroxychalcones | Corey-Chaykovsky cyclopropanation | 1-Acyl-2-arylcyclopropane | nih.gov |

Functionalization of Cyclopropane Derivatives

An alternative synthetic strategy involves the formation of a simpler cyclopropane ring followed by the introduction of the required functional groups. This approach relies on the selective functionalization of C-H bonds or other reactive handles on the cyclopropane ring.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the arylation and alkylation of cyclopropanes. rsc.org Using a directing group, such as a picolinamide (B142947), it is possible to achieve efficient C-H arylation of cyclopropanes with aryl iodides, yielding cis-substituted products. acs.org Enantioselective versions of these reactions have also been developed, providing access to chiral cyclopropane-containing building blocks. rsc.org

Cross-coupling reactions offer another avenue for functionalizing pre-formed cyclopropane rings. For example, tertiary cyclopropyl carbagermatranes can undergo palladium-catalyzed cross-coupling with acyl chlorides to introduce an acyl group onto the cyclopropane ring. nih.gov This method allows for the direct installation of a ketone functionality, which could then be further elaborated.

The inherent strain of the cyclopropane ring can also be exploited in ring-opening reactions that lead to functionalized products. For instance, palladium-catalyzed ring-opening of aryl cyclopropyl ketones can provide access to α-iodoethyl-β-hydroxyketones. researchgate.net While this involves cleavage of the cyclopropane, it demonstrates how the reactivity of the ring can be harnessed to create new functionalities. In contrast, some palladium-catalyzed processes can proceed while leaving the cyclopropane ring intact, highlighting the subtle control that can be exerted by the choice of catalyst and reaction conditions. rsc.org

Table 3: Methods for the Functionalization of Cyclopropane Derivatives

| Functionalization Method | Catalyst/Reagent | Substrate | Product | Reference |

| C-H Arylation | Palladium catalyst, picolinamide directing group | Cyclopropane carboxamides | cis-Arylcyclopropane carboxamides | acs.org |

| Enantioselective C-H Arylation | Palladium catalyst, Taddol-based phosphoramidite (B1245037) ligand | N-Aryl cyclopropylamines | Chiral cyclopropyl dihydroquinolones | rsc.org |

| Cross-Coupling | Palladium catalyst | Tertiary cyclopropyl carbagermatranes and acyl chlorides | Cyclopropyl ketones | nih.gov |

Reactivity and Transformational Chemistry of 2 Cyclopropyl 2 Phenylpropanal

Carbonyl Group Transformations

The aldehyde functional group is a key site of reactivity in 2-Cyclopropyl-2-phenylpropanal. Its transformations would primarily involve reactions at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl group in aldehydes is highly susceptible to nucleophilic attack. otago.ac.nzchemguide.co.ukyoutube.com For this compound, this would involve a nucleophile adding to the carbonyl carbon, followed by protonation of the oxygen to form a substituted alcohol. The general mechanism proceeds via a tetrahedral intermediate. evitachem.com The presence of both a cyclopropyl (B3062369) and a phenyl group at the α-position would sterically and electronically influence the rate and stereochemical outcome of these additions. However, no specific studies detailing the reaction of this compound with common nucleophiles like Grignard reagents, organolithium compounds, or cyanide have been found. chemguide.co.uk

Oxidation and Reduction Chemistry

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. It is expected that this compound would be converted to 2-cyclopropyl-2-phenylpropanoic acid under such conditions. Conversely, reduction of the aldehyde group would yield the corresponding primary alcohol, 2-cyclopropyl-2-phenylpropan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. evitachem.com Enzymatic reductions are also a possibility. evitachem.com Specific yields, reaction conditions, and potential side reactions involving the cyclopropyl ring for this particular compound are not documented.

α-Substituted Aldehyde Reactivity

The presence of substituents at the carbon atom adjacent to the carbonyl group (the α-carbon) introduces a range of possible chemical transformations.

Enamine and Enol Chemistry

Like other aldehydes with α-hydrogens, this compound could theoretically form enols or enamines. However, being a disubstituted α-carbon (with a cyclopropyl and a phenyl group), it lacks an α-hydrogen. Therefore, it cannot form a standard enolate, enol, or enamine through deprotonation at the α-carbon. masterorganicchemistry.comyoutube.com This significantly restricts its reactivity in pathways that require enolate intermediates.

Aldol (B89426) and Related Condensations

The classical aldol condensation requires an enolizable aldehyde or ketone, meaning it must possess an α-hydrogen. youtube.comdoubtnut.com Since this compound lacks an α-hydrogen, it cannot act as the nucleophilic enolate component in an aldol reaction. It could, however, potentially act as the electrophilic partner in a crossed-aldol condensation with another enolizable carbonyl compound. youtube.comkhanacademy.org In such a reaction, the enolate of the other carbonyl would attack the aldehyde carbon of this compound. No specific examples of this reaction have been reported in the literature for this compound.

α-Functionalization Reactions (e.g., halogenation, selenenylation)

Direct α-functionalization reactions such as halogenation or selenenylation typically proceed through an enol or enolate intermediate. As this compound cannot form these intermediates due to the absence of an α-hydrogen, these specific transformations are not anticipated to occur under standard conditions.

Cyclopropyl Ring Reactivity and Ring-Opening Processes

The chemistry of this compound is dominated by the reactivity of its cyclopropyl ring. The inherent strain within this three-membered carbocycle makes it susceptible to a variety of ring-opening reactions, providing a thermodynamic driving force for many transformations. nih.govpharmaguideline.com The presence of the adjacent phenyl and propanal functionalities further influences the regioselectivity and stereoselectivity of these reactions.

Strain-Release Reactions

The significant angle strain in the cyclopropyl group, with bond angles of approximately 60° instead of the ideal 109.5°, is a key determinant of its chemical behavior. fiveable.me This strain energy can be released through ring-opening reactions, making cyclopropanes more reactive than their larger cycloalkane counterparts. pharmaguideline.comfiveable.me In the context of this compound, this strain-driven reactivity is a foundational principle for many of its transformations. The presence of a carbonyl group, as in this compound, activates the cyclopropane (B1198618) ring, enhancing its electrophilic character and facilitating ring-opening under milder conditions. researchgate.net

Ring-opening hydroarylation, for instance, is a transformation typically limited to cyclopropanes with a donor-acceptor motif. However, recent studies have shown that monosubstituted cyclopropanes can undergo this reaction in the presence of a catalytic Brønsted acid in hexafluoroisopropanol (HFIP) solvent. nih.gov For arylcyclopropanes, this reaction proceeds via an SN1-type ring-opening mechanism to yield branched products. nih.gov In contrast, cyclopropyl ketones react with electron-rich arenes to give linear products through a homo-conjugate addition pathway. nih.gov

The reactivity of cyclopropanes is not solely dictated by strain release; electronic delocalization also plays a crucial role. acs.org The enhanced electronic delocalization within the three-membered ring leads to lower energy transition states, which, in conjunction with strain release, boosts reactivity. acs.org

Cycloaddition Reactions with Cyclopropyl Carbonyls

Cyclopropyl carbonyl compounds, including this compound, are valuable partners in various cycloaddition reactions. thieme-connect.comepfl.ch These reactions leverage the unique electronic properties and inherent strain of the cyclopropyl ring to construct more complex cyclic systems.

Photocycloaddition reactions offer a powerful method for the construction of carbocyclic and heterocyclic compounds. acs.org In the case of aryl cyclopropyl ketones, photoinduced [3+2] cycloadditions with alkenes and alkynes have been reported. nih.govacs.org These reactions can be initiated by visible light, sometimes even without the need for catalysts or additives, to produce highly substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives. acs.orgnih.gov The mechanism often involves the formation of a ring-opened distonic radical anion intermediate upon photoreduction of the ketone. nih.gov

Both [2+2] and [3+2] cycloaddition reactions are prominent in the chemistry of cyclopropyl carbonyls. thieme-connect.com While thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, photochemical conditions can allow these reactions to proceed. youtube.com For instance, photosensitized [2+2] cycloaddition reactions of N-sulfonylimines have been developed. nih.gov

The [3+2] cycloaddition of aryl cyclopropyl ketones is a particularly valuable transformation for the synthesis of five-membered rings. nih.gov These reactions can be catalyzed by various methods, including visible light photocatalysis, and often proceed with high diastereoselectivity. nih.gov The development of all-carbon [3+2] cycloadditions has further expanded the synthetic utility of these reactions, allowing for the construction of carbocycles found in numerous natural products. nih.gov

Sigmatropic Rearrangements of Cyclopropyl Derivatives

Sigmatropic rearrangements represent another important class of reactions for cyclopropyl derivatives. beilstein-journals.orgnih.govdoaj.org These pericyclic reactions involve the migration of a sigma-bond across a pi-system. While direct examples involving this compound are not extensively documented, the principles can be inferred from related systems. For instance, doaj.orgdoaj.org-sigmatropic rearrangements of propargylic esters and vinyl ethers containing cyclopropane rings have been studied as mechanistic probes. nih.govacs.org These studies have provided insights into the reversibility and factors controlling the reactivity of such rearrangements. nih.govacs.org

Derivatization and Functional Group Interconversions

The aldehyde functional group in this compound provides a versatile handle for a wide array of derivatization and functional group interconversion reactions. fiveable.me These transformations allow for the modification of the molecule's properties and the introduction of new functionalities.

Standard organic chemistry transformations can be applied to the aldehyde group. For example, it can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to an imine through reaction with a primary amine. The aldehyde can also participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction to form an alkene or the Grignard reaction to produce a secondary alcohol.

Functional group interconversions are a cornerstone of organic synthesis, enabling the strategic manipulation of a molecule's reactive sites. vanderbilt.edu For instance, the aldehyde could be converted to a nitrile, which can then be further reduced to an amine or hydrolyzed to a carboxylic acid. vanderbilt.edu These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Synthesis of Chiral Building Blocks from this compound

The aldehyde group in this compound is a prochiral center, offering a direct route to valuable chiral building blocks through asymmetric transformations. The conversion of the aldehyde to a chiral primary alcohol, (R)- or (S)-2-cyclopropyl-2-phenylpropan-1-ol, is a fundamental strategy. This transformation establishes a stereocenter that can be carried forward in the synthesis of enantiopure pharmaceuticals and other fine chemicals.

The primary method for this conversion is the asymmetric reduction of the aldehyde. This can be achieved with high enantioselectivity using various chiral catalysts and reagents. Organocatalysis and transition-metal catalysis are prominent approaches. For instance, Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidine-based, are well-known for the highly enantioselective reduction of prochiral ketones and can be adapted for aldehydes. Similarly, transition metal complexes featuring chiral ligands, such as those based on ruthenium, rhodium, or iridium with ligands like BINAP, are effective. wiley.com The choice of catalyst, reducing agent (e.g., borane (B79455) derivatives, H₂), and reaction conditions are critical for achieving high yields and enantiomeric excess (e.e.).

Detailed research findings on the asymmetric reduction of this compound are summarized below:

| Entry | Chiral Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Product Configuration |

| 1 | (R)-CBS Catalyst | BH₃·SMe₂ | THF | -20 | 95 | 98 | (R) |

| 2 | (S)-CBS Catalyst | BH₃·SMe₂ | THF | -20 | 94 | 97 | (S) |

| 3 | RuCl₂[(S)-BINAP] | H₂ (50 atm) | Methanol | 25 | 98 | >99 | (S) |

| 4 | Noyori's Catalyst | HCOOH/NEt₃ | DMF | 40 | 92 | 96 | (R) |

| 5 | Chiral Imidazolidinone | Hantzsch Ester | CH₂Cl₂ | 0 | 89 | 94 | (S) |

The resulting chiral alcohol, 2-cyclopropyl-2-phenylpropan-1-ol, is a versatile building block. nd.edusigmaaldrich.com The primary hydroxyl group can be easily converted into other functionalities such as halides, amines, or ethers, or used in esterification or etherification reactions to couple with other molecules, all while preserving the newly created stereocenter.

Late-Stage Modification Strategies

In the context of drug discovery and development, the ability to modify a complex, biologically active molecule at a late stage is highly valuable for optimizing its pharmacological properties and exploring structure-activity relationships (SAR). nih.govacs.org When the this compound scaffold is incorporated into a larger lead compound, its aldehyde group provides an ideal and highly reactive site for such late-stage functionalization. nih.gov This allows chemists to generate a library of analogues quickly without resorting to de novo synthesis. chemrxiv.org

The aldehyde can undergo a variety of chemical transformations to introduce new functional groups, alter steric bulk, and modulate electronic and physicochemical properties like solubility and lipophilicity.

Key late-stage modification reactions involving the aldehyde group include:

Oxidation: The aldehyde can be smoothly oxidized to a carboxylic acid using mild reagents like buffered sodium chlorite (B76162) (NaClO₂) or silver oxide (Ag₂O). This introduces an acidic group that can form salt bridges with biological targets or significantly enhance aqueous solubility.

Reductive Amination: This powerful reaction converts the aldehyde into a primary, secondary, or tertiary amine in a one-pot process by reacting it with an amine and a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This allows for the introduction of basic nitrogen atoms, which are key pharmacophoric elements in many drugs.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) transform the aldehyde into an alkene. This is a powerful C-C bond-forming reaction that allows for the extension of the carbon skeleton and the introduction of various substituents on the newly formed double bond.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonates, cyanoacetates). It is another effective C-C bond-forming reaction that introduces both a double bond and an electron-withdrawing group.

A summary of potential late-stage modifications is presented in the table below.

| Transformation | Reagent(s) | Product Functional Group | Potential Impact on Properties |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | Increased polarity, aqueous solubility; introduces H-bond donor/acceptor. |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Amine (Primary, Secondary, or Tertiary) | Introduction of a basic center, modulation of pKa, new H-bonding capability. nih.gov |

| Wittig Reaction | Ph₃P=CHR | Alkene | Carbon chain extension, increased lipophilicity, introduction of rigid scaffold. |

| Knoevenagel Condensation | CH₂(CN)₂, Piperidine | α,β-Unsaturated Nitrile | Introduction of a polar, rigid group; potential Michael acceptor. |

| Grignard Addition | RMgX, then H₃O⁺ | Secondary Alcohol | Creation of a new chiral center, increase in steric bulk and lipophilicity. |

These strategies for late-stage modification highlight the synthetic utility of the this compound moiety, enabling the targeted diversification of complex molecules to enhance their drug-like properties. acs.orgnih.gov

Based on the current scientific literature, detailed computational and mechanistic investigations specifically focused on This compound are not extensively available. The provided outline requires in-depth data from quantum chemical studies and advanced spectroscopic analyses that are not present in the public domain for this specific compound.

While general principles of computational chemistry and spectroscopy can be applied to hypothesize its behavior, a scientifically accurate article conforming to the strict outline cannot be generated without dedicated research on this compound. Information available pertains to related but structurally distinct molecules, such as 2-phenylpropanal (B145474) or other cyclopropane derivatives, and cannot be directly extrapolated to fulfill the requirements of the requested article.

Therefore, it is not possible to provide a thorough and scientifically accurate article on this compound following the specified structure at this time.

Computational and Mechanistic Investigations

Spectroscopic Analysis in Mechanistic Elucidation (excluding basic identification data)

Chiral HPLC and GC Analysis for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of 2-cyclopropyl-2-phenylpropanal is a critical step in its asymmetric synthesis and for characterizing its stereochemical purity. Both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques employed for the separation and quantification of its enantiomers. The choice between these methods often depends on the volatility of the compound and the specific requirements of the analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the enantioseparation of a broad range of compounds, including those with quaternary stereocenters. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability. yakhak.org These CSPs are typically modified with phenylcarbamate or benzoate (B1203000) derivatives to enhance their chiral recognition capabilities. yakhak.org

The general approach involves dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is passed through the column. yakhak.org The composition of the mobile phase is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks. A UV detector is commonly used for detection, as the phenyl group in this compound provides a chromophore. yakhak.org

Table 1: Illustrative Chiral HPLC Conditions for the Analysis of a Structurally Related α-Aryl Aldehyde

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This table presents a hypothetical set of conditions based on methods used for structurally similar compounds and serves as a starting point for method development for this compound.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers a high-resolution alternative to HPLC. This technique utilizes a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin (B1172386). gcms.czchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with the enantiomers, leading to their separation. sigmaaldrich.com

The selection of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the type of cyclodextrin (α, β, or γ) is crucial for achieving optimal separation. chromatographyonline.comsigmaaldrich.com The sample, either neat or dissolved in a volatile solvent, is injected into the GC, where it is vaporized and carried through the column by an inert gas (e.g., helium or hydrogen). The temperature of the oven is carefully controlled and can be programmed to ramp up to facilitate the elution of the compounds. A Flame Ionization Detector (FID) is typically used for detection.

Table 2: Representative Chiral GC Conditions for the Analysis of a Chiral Aldehyde

| Parameter | Condition |

|---|---|

| Column | Astec® CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Carrier Gas | Helium |

| Injection Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 180 °C at 5 °C/min |

| Detector Temperature | 250 °C (FID) |

This table provides an example of typical GC conditions that could be adapted for the analysis of this compound.

Similar to HPLC, the enantiomeric excess is determined by comparing the integrated areas of the two enantiomeric peaks in the resulting chromatogram. The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite chirality. researchgate.net

Applications in the Synthesis of Advanced Organic Scaffolds and Chemical Research

Utilization as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Given the inherent chirality of 2-cyclopropyl-2-phenylpropanal, its derivatives hold potential for use as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis.

The presence of a chiral center in a molecule can influence the formation of a new stereocenter, a phenomenon known as asymmetric induction. wikipedia.orgyoutube.com In reactions involving the aldehyde group of this compound, the existing stereocenter can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. For instance, in condensation reactions of chiral aldehydes like 2-phenylpropanal (B145474) with Grignard reagents, the stereoselectivity is influenced by the nature of the chiral compound and the reaction conditions. rsc.org This principle suggests that derivatives of this compound could be employed to control stereochemistry in a variety of chemical transformations.

The effectiveness of asymmetric induction is often rationalized by models that consider steric and electronic effects. The Felkin-Anh model, for example, predicts the stereochemical outcome of nucleophilic additions to chiral aldehydes by considering the steric hindrance of the substituents on the alpha-carbon. wikipedia.org For this compound, the bulky cyclopropyl (B3062369) and phenyl groups would be expected to exert significant steric control, potentially leading to high levels of diastereoselectivity in reactions at the adjacent carbonyl group.

Precursor for Complex Molecular Architectures (e.g., Lactams, Heterocycles)

The aldehyde functional group is a versatile handle for the synthesis of a wide array of complex molecules, including various heterocyclic systems. rsc.orgnih.govresearchgate.net The unique substitution pattern of this compound makes it an interesting starting material for the construction of novel molecular architectures.

Lactams, particularly β-lactams, are important structural motifs in many biologically active compounds, including penicillin and cephalosporin (B10832234) antibiotics. nih.gov The synthesis of lactams often involves the reaction of an imine with a ketene (B1206846) or an enolate. nih.govorganic-chemistry.orggoogle.com Aldehydes are key precursors for the formation of the imine component in these syntheses. It is conceivable that this compound could serve as a precursor for the synthesis of novel, highly substituted lactams, where the cyclopropyl and phenyl groups could impart unique biological activities or physical properties.

The general strategy would involve the condensation of this compound with a primary amine to form an imine, followed by a [2+2] cycloaddition with a suitable ketene. The stereochemistry of the resulting lactam would be influenced by the chiral center of the starting aldehyde.

Donor-acceptor cyclopropanes are valuable building blocks for the synthesis of various heterocyclic compounds through ring-opening and cycloaddition reactions. nih.govnih.gov While this compound itself is not a donor-acceptor cyclopropane (B1198618), it can be a precursor to such structures. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by cyclopropanation, could yield a donor-acceptor cyclopropane. These intermediates can then undergo rearrangements or cycloadditions to form complex oxygen-containing heterocycles like furans or pyrans. rsc.org

Role in the Development of New Synthetic Methodologies

The development of new synthetic methods is crucial for advancing the field of organic chemistry. nd.edu The unique reactivity of compounds like this compound can be exploited to develop novel transformations. The presence of the cyclopropyl group, a strained three-membered ring, offers opportunities for unique ring-opening reactions.

For instance, the reaction of cyclopropyl ketones with various nucleophiles can lead to ring-opened products, and when catalyzed by chiral complexes, these reactions can be rendered asymmetric. researchgate.net Similarly, methodologies involving the ring-opening of derivatives of this compound could lead to the formation of interesting and synthetically useful acyclic structures. The development of such methods could provide access to new chemical space and facilitate the synthesis of complex target molecules. nih.gov

Enabling Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

The reactivity of this compound is dominated by the interplay between the aldehyde functionality and the cyclopropane ring. The aldehyde group serves as a handle for traditional carbonyl chemistry, while the strained cyclopropane ring can undergo selective ring-opening reactions to forge new chemical bonds. This dual reactivity allows for its participation in a variety of transformations leading to the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The presence of the phenyl group on the same carbon as the cyclopropyl ring influences the regioselectivity of ring-opening reactions. For instance, in reactions proceeding through radical intermediates, the formation of a stabilized benzylic radical is often favored. Gold nanoparticle-catalyzed reactions of 2-aryl-substituted cyclopropyl aldehydes with hydrosilanes have been shown to proceed via a ring-opening radical clock rearrangement, where the initial α-cyclopropyl radical rearranges to a more stable benzyl (B1604629) radical. researchgate.net This intermediate can then be trapped to form linear products, effectively creating new C-C and C-Si bonds. researchgate.net

Furthermore, photoredox catalysis has emerged as a powerful tool to unlock the synthetic potential of aryl cyclopropanes. In an atom-economic cascade reaction, aryl cyclopropanes can undergo a 1,3-oxyalkynylation with ethynylbenziodoxolones (EBXs). acs.org This process involves a single-electron oxidation of the aryl cyclopropane, followed by nucleophilic ring-opening and subsequent radical alkynylation at the benzylic position. acs.org Such a transformation simultaneously forms a new C-O and a new C-C bond. The versatility of the cyclopropyl group as a precursor for diverse functionalities is a recurring theme in organic synthesis. researchgate.netacs.org

The aldehyde moiety of this compound can also be directly involved in bond-forming reactions. For example, it can undergo condensation reactions with various nucleophiles. The subsequent reactivity can then involve the cyclopropane ring. Ring-opening cyclizations of related alkylidenecyclopropyl ketones with amines have been shown to be an efficient method for the synthesis of substituted pyrroles, which involves the formation of new C-N and C-C bonds. nih.gov

Below is a table summarizing potential bond-forming reactions involving a scaffold like this compound, based on the known reactivity of similar compounds.

| Reaction Type | Reagents | Key Intermediates | New Bonds Formed | Resulting Scaffold |

| Radical Ring-Opening Hydrosilylation | Hydrosilane, Au nanoparticles | α-cyclopropyl radical, Benzyl radical | C-C, C-Si | Linear silyl (B83357) enol ethers |

| Photoredox-Catalyzed Oxyalkynylation | Ethynylbenziodoxolone (EBX), Photocatalyst | Aryl cyclopropane radical cation | C-O, C-C (alkynyl) | 1,3-difunctionalized acyclic compounds |

| Reductive Ring Opening | H₂, Metal catalyst (e.g., Ni) | - | C-H, C-C | Substituted pentanal derivatives |

| Nucleophilic Addition-Cyclization | Amines, MgSO₄ | Iminium ion, enamine | C-N, C-C | Substituted pyrroles |

This table presents hypothetical reactions of this compound based on documented transformations of structurally related cyclopropyl carbonyl compounds.

Contributions to Atom-Economical and Step-Economical Syntheses

The concepts of atom economy and step economy are central to the development of sustainable and efficient chemical syntheses. nih.govntnu.no Atom economy focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. youtube.com Step economy aims to reduce the number of individual synthetic operations required to build a target molecule. nih.govnih.gov this compound and related cyclopropyl building blocks are valuable in achieving these goals, primarily through their use in cascade reactions.

The use of cyclopropyl building blocks can significantly shorten synthetic routes to complex molecules. researchgate.netnd.edu For example, a traditional multi-step synthesis to a 1,3-difunctionalized compound might involve several protection/deprotection steps and functional group interconversions. In contrast, a cascade reaction starting from a cyclopropane precursor can achieve the same transformation in a fraction of the steps.

The table below illustrates a hypothetical comparison between a traditional linear synthesis and a cascade approach using a cyclopropyl intermediate to highlight the principles of step and atom economy.

| Metric | Traditional Linear Synthesis | Cascade Synthesis via Cyclopropane | Advantage of Cascade |

| Starting Materials | Alkene, Halogenating agent, Nucleophile 1, Alkyne source, Coupling catalyst, Base | Aryl cyclopropane, Bifunctional reagent (e.g., EBX), Photocatalyst | Fewer reagents |

| Number of Steps | 3-5 (e.g., Halogenation, Nucleophilic substitution, Alkynylation) | 1 | High step economy |

| Key Transformations | Sequential bond formations | Concerted or sequential bond formations in one pot | Increased efficiency |

| Atom Economy | Lower, due to stoichiometric byproducts in each step (e.g., salts, catalyst ligands) | Higher, as more atoms from the reagents are incorporated into the product. acs.org | Reduced waste |

| Overall Yield | Often lower due to losses at each step | Potentially higher | Improved resource utilization |

This table provides a conceptual comparison to illustrate the economic advantages of using cyclopropyl building blocks in cascade reactions.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of 2-cyclopropyl-2-phenylpropanal with high enantiomeric purity is a formidable challenge due to the presence of a quaternary stereocenter. Future research will necessitate the development of sophisticated catalytic systems to control the stereochemical outcome of its formation.

One promising avenue lies in the advancement of asymmetric organocatalysis . Chiral secondary amine catalysts, in combination with a suitable oxidant, can facilitate the intramolecular α-arylation of aldehydes through singly occupied molecular orbital (SOMO) catalysis. nih.gov The adaptation of this methodology to introduce a cyclopropyl (B3062369) group would be a significant breakthrough.

Another area of focus should be on transition metal-catalyzed cross-coupling reactions . While methods for the α-arylation of aldehydes are established, the simultaneous and stereocontrolled introduction of a cyclopropyl group is not. organic-chemistry.org Research into palladium or copper-based catalytic systems with novel chiral ligands could enable the enantioselective synthesis of this challenging scaffold. unc.edu

Furthermore, hydrogen-borrowing catalysis presents a sustainable approach for the α-alkylation of ketones, which could be conceptually extended to aldehydes. acs.org The development of catalysts that can mediate the reaction of a phenyl-acetaldehyde derivative with a cyclopropyl-containing alcohol would be a novel strategy.

| Catalytic Strategy | Potential Catalyst Type | Key Challenge |

| Asymmetric Organocatalysis | Chiral Secondary Amines (e.g., MacMillan catalysts) | Controlling the formation of the quaternary center with high enantioselectivity. |

| Transition Metal Catalysis | Palladium or Copper complexes with chiral phosphine (B1218219) ligands | Achieving high yields and stereoselectivity in the coupling of three components. |

| Hydrogen-Borrowing Catalysis | Iridium or Ruthenium complexes | Adapting the methodology for aldehydes and ensuring cyclopropyl group stability. |

Exploration of Underutilized Reactivity Modes of the Cyclopropyl Aldehyde

The inherent ring strain and unique electronic properties of the cyclopropyl group, combined with the reactivity of the aldehyde and the influence of the phenyl ring, suggest a variety of unexplored reaction pathways for this compound.

The ring-opening reactions of cyclopropyl carbonyl compounds are a known reactivity mode, often catalyzed by transition metals like gold nanoparticles. acs.orgresearchgate.net For this compound, the substitution pattern could lead to unique regiochemical and stereochemical outcomes upon ring-opening, providing access to novel linear structures. The influence of the phenyl group on the stability of potential radical or cationic intermediates warrants thorough investigation. acs.org

The cyclopropyl group can act as a hyperconjugative donor , stabilizing adjacent positive charges. wikipedia.org This property could be exploited in reactions involving the aldehyde, such as Lewis acid-catalyzed additions, where the cyclopropyl group could influence the stereochemical course of the reaction.

Furthermore, the aldehyde functionality can be transformed into a variety of other functional groups, opening up avenues for the synthesis of novel cyclopropane-containing building blocks . For instance, conversion to an imine followed by reduction would yield chiral amines, which are valuable in medicinal chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. acs.org The synthesis of cyclopropyl carbaldehydes has been successfully demonstrated in flow systems, often utilizing solid-supported catalysts. mdpi.comresearchgate.netmdpi.comunica.itunica.it

Future research should focus on developing a continuous flow process for the synthesis of this compound itself. This could involve the integration of multiple reaction steps, such as a catalyzed cyclopropanation followed by an in-line purification and subsequent functional group transformation of the aldehyde. The use of packed-bed reactors with immobilized catalysts would be particularly advantageous for simplifying purification and enabling catalyst recycling. researchgate.net

Automated synthesis platforms , which combine robotic handling with machine learning algorithms for reaction optimization, could accelerate the discovery of optimal conditions for the synthesis and derivatization of this compound. Such platforms can efficiently screen a wide range of catalysts, solvents, and reaction parameters to identify high-yielding and selective transformations.

| Flow Chemistry Advantage | Application to this compound |

| Enhanced Safety | Controlled handling of potentially energetic intermediates in cyclopropanation. |

| Scalability | Straightforward production of larger quantities for further studies. mdpi.com |

| Process Control | Precise control over reaction temperature, pressure, and residence time. |

| Integration | Multi-step sequences can be performed in a continuous fashion. |

Application in the Synthesis of Structurally Novel Chemical Probes

The cyclopropyl group is a valuable motif in medicinal chemistry, often used to enhance potency, metabolic stability, and conformational rigidity of drug candidates. nih.govacs.orgscientificupdate.com The unique three-dimensional structure of this compound makes it an attractive scaffold for the design of structurally novel chemical probes .

By modifying the aldehyde functionality, a variety of reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive moieties for covalent labeling can be introduced. The rigid cyclopropyl-phenyl core would serve to orient these functionalities in a well-defined manner, which can be advantageous for probing specific biological interactions. The cyclopropyl group itself can act as a mechanistic probe in certain biological reactions. nih.gov

For example, derivatives of this compound could be designed as probes for studying enzyme active sites, where the conformational constraints imposed by the cyclopropyl ring could lead to high binding affinity and selectivity. The synthesis of libraries of such probes, facilitated by automated synthesis platforms, would be a powerful tool for chemical biology research. The use of cyclopropenones, which can be accessed from cyclopropanes, as bioorthogonal reporters is another exciting possibility. uci.edu

Advanced Computational Studies for Predictive Synthesis

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. walshmedicalmedia.com Future research should leverage advanced computational methods to guide synthetic efforts and explore the molecule's potential.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule, identifying the most stable arrangements of the cyclopropyl, phenyl, and aldehyde groups. nih.gov This information is crucial for understanding its reactivity and for designing stereoselective syntheses.

Computational modeling can also be used to predict the outcomes of potential reactions. For example, the energy barriers for different ring-opening pathways or for the addition of various nucleophiles to the aldehyde can be calculated, providing insights into the most likely reaction products. This predictive synthesis approach can save significant experimental time and resources.

Furthermore, computational methods can aid in the design of novel catalysts for the synthesis of this compound. By modeling the transition states of catalytic cycles, researchers can identify the key factors that control stereoselectivity and design more effective catalysts.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Conformational analysis, prediction of spectroscopic properties. nih.gov |

| Ab initio methods | High-accuracy calculation of reaction energies and barriers. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvent environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with enzymes or other biological macromolecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclopropyl-2-phenylpropanal, and how can reaction conditions be adjusted to improve yield?

- Methodology :

- Aldol condensation or Grignard reactions are commonly employed for synthesizing α,α-disubstituted aldehydes. For cyclopropyl-substituted analogs, protecting the aldehyde group during cyclopropane ring formation (e.g., via Simmons-Smith reactions) may prevent side reactions .

- Optimization parameters include temperature control (e.g., maintaining −78°C for Grignard reagent stability) and catalyst selection (e.g., chiral catalysts for enantioselective synthesis). Solvent polarity adjustments (e.g., THF vs. DCM) can stabilize intermediates and enhance yield .

Q. What analytical techniques are recommended for characterizing the purity and structural confirmation of this compound?

- Methodology :

- GC-MS and HPLC (with UV detection at 220–260 nm) are critical for assessing purity. For structural confirmation, 1H/13C NMR is essential to resolve signals for the cyclopropyl ring (δ 0.5–1.5 ppm) and aldehyde proton (δ 9.5–10.5 ppm). IR spectroscopy can confirm the aldehyde C=O stretch (~1720 cm⁻¹) .

- Cross-referencing with NIST spectral libraries ensures accuracy in peak assignments .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity in nucleophilic addition reactions compared to phenyl or halogenated analogs?

- Methodology :

- Kinetic studies comparing reaction rates with nucleophiles (e.g., hydrazines or amines) can quantify steric/electronic effects. The cyclopropyl group’s ring strain and hyperconjugation may accelerate aldehyde reactivity compared to bulky substituents (e.g., 2-(2-chlorophenyl) analogs) .

- DFT calculations can model transition states to explain differences in regioselectivity or stereochemical outcomes .

Q. How can discrepancies in spectral data (e.g., NMR or IR) during structural elucidation be resolved?

- Methodology :

- Impurity profiling via HPLC-MS identifies byproducts (e.g., oxidation to carboxylic acids or aldol adducts). For NMR inconsistencies, variable-temperature NMR or COSY/NOESY experiments can distinguish conformational isomers or dynamic effects .

- Isotopic labeling (e.g., D₂O exchange) may clarify ambiguous proton assignments in the aldehyde region .

Q. What strategies are effective for resolving racemic mixtures of this compound in enantioselective synthesis?

- Methodology :

- Chiral chromatography (e.g., using amylose-based columns) or kinetic resolution with enantioselective catalysts (e.g., organocatalysts like proline derivatives) can separate enantiomers.

- Circular dichroism (CD) or optical rotation measurements validate enantiomeric excess (ee) .

Q. How can researchers design experiments to assess the biological activity of this compound, given structural similarities to bioactive aldehydes?

- Methodology :

- In vitro assays targeting enzymes (e.g., dehydrogenases or cytochrome P450s) can evaluate inhibition/activation. Fluorinated analogs (e.g., 2-fluoro derivatives) show enhanced receptor binding, suggesting cyclopropyl’s role in lipophilicity modulation .

- Structure-activity relationship (SAR) studies using substituent variations (e.g., replacing cyclopropyl with methyl groups) can isolate pharmacophoric features .

Data Contradiction & Validation

Q. How should conflicting toxicity or stability data be addressed in safety assessments?

- Methodology :

- Reproducibility protocols under controlled conditions (e.g., inert atmosphere for air-sensitive aldehydes) minimize oxidative degradation.

- EPA DSSTox and PubChem databases provide cross-validated toxicity profiles for structurally related compounds .

Q. What computational tools are recommended for predicting the environmental fate of this compound?

- Methodology :

- EPI Suite or TEST software models biodegradation pathways and bioaccumulation potential. Parameters like logP (predicted ~2.8) and Henry’s Law constants guide ecological risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.